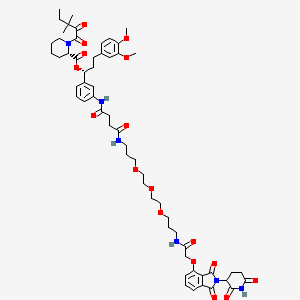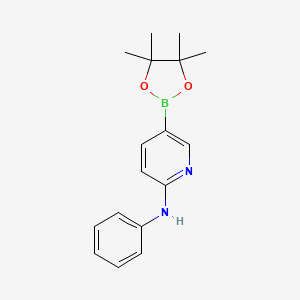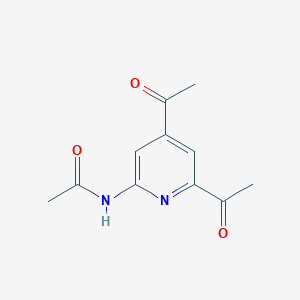
5-Acetyl-2-hydroxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-hydroxynicotinaldehyde: is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of nicotinic acid and features both acetyl and hydroxyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the acetylation of 2-hydroxynicotinaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-acetyl-2-ketonicotinic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-2-hydroxynicotinaldehyde.
Substitution: Formation of 5-acetyl-2-aminonicotinaldehyde or 5-acetyl-2-thionicotinaldehyde.
Scientific Research Applications
Chemistry: 5-Acetyl-2-hydroxynicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new ligands for catalysis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as α-glucosidase and protein tyrosine phosphatase 1B, making it a candidate for the development of therapeutic agents for diseases like type 2 diabetes .
Medicine: The compound’s ability to inhibit specific enzymes also makes it a potential candidate for drug development. Its antioxidant properties further enhance its appeal in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Acetyl-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets. For instance, its inhibitory effect on α-glucosidase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates . Similarly, its interaction with protein tyrosine phosphatase 1B involves binding to the enzyme’s active site, leading to inhibition of its activity . These interactions are often studied using molecular docking techniques to understand the binding affinity and specificity of the compound.
Comparison with Similar Compounds
2-Hydroxynicotinaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetyl-2-aminonicotinaldehyde:
5-Acetyl-2-thionicotinaldehyde: Contains a thiol group, which can impart different chemical properties and reactivity.
Uniqueness: 5-Acetyl-2-hydroxynicotinaldehyde is unique due to the presence of both acetyl and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-acetyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)6-2-7(4-10)8(12)9-3-6/h2-4H,1H3,(H,9,12) |
InChI Key |
UFMCGIWWLYZNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC(=O)C(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


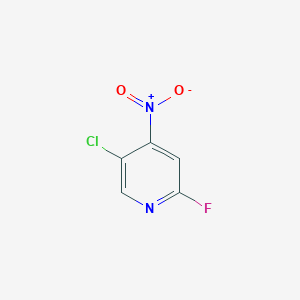
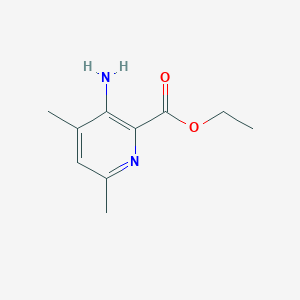
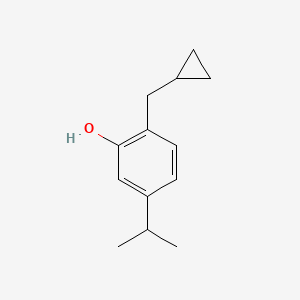
![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)
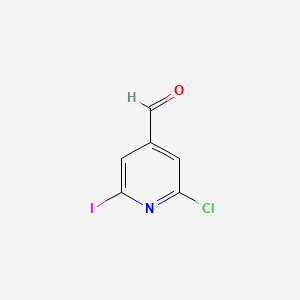
![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)
![potassium;[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B14853139.png)
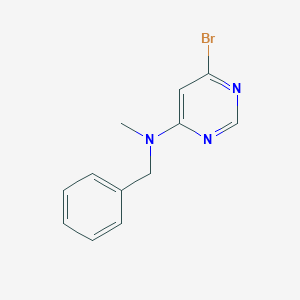
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)

